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molecular formula C8H7FOS B8669956 5-Fluoro-6,7-dihydrobenzo[b]thiophene-4(5H)-one

5-Fluoro-6,7-dihydrobenzo[b]thiophene-4(5H)-one

Cat. No. B8669956
M. Wt: 170.21 g/mol
InChI Key: CFCXYTFQNOMGNP-UHFFFAOYSA-N
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Patent
US07417064B2

Procedure details

Add trimethylsilyl trifluoromethanesulfonate (18.5 mL, 102 mmol, 1.3 equiv.) over 5 minutes to a cold (0° C.) stirred solution of solution 6,7-dihydro-1-benothiophen-4(5H)-one (12.04 g, 79.1 mmol, 1 equiv.) and triethylamine (33 mL, 237 mmol, 3 equiv.) in dry dichloromethane (200 mL). Stir the reaction mixture at 0° C. for 5 minutes and then warm to room temperature for 1 h10 min before adding water. Separate the layers, extract the aqueous layer twice with dichloromethane, dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting crude silylenol ether in anhydrous dimethylformamide (200 mL), place the reaction mixture in a room temperature water bath, and add 1-(chloromethyl)-4fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) (Selectfluor™) (31.06 g, 87.7 mmol, 1.1 equiv.) in one portion. Stir the reaction mixture at room temperature for 15 minutes then add tetrabutylammonium fluoride (1M in THF, 87 mL, 87 mmol, 1.1 equiv.) and stir at room temperature for 1 hr before adding water and ethyl acetate. Separate the layers, extract the aqueous layer three times with ethyl acetate, wash the combined organic extracts successively with water (2 times) then 0.1N HCl (2 times), dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resultant crude material by medium pressure liquid chromatography eluting with 0 to 20% ethyl acetate in hexanes to afford the title compound as an orange solid (9.725 g, 72%). δH (400 MHz, CDCl3) 2.41-2.54 (m, 1H), 2.56-2.67 (m, 1H), 3.10-3.20 (m, 1H), 3.23-3.33 (m, 1H), 5.12 (ddd, 1H, J=47, 11, 4 Hz), 7.15 (d, 1H, J=6 Hz), 7.41 (d, 1H, J=6 Hz).
Quantity
18.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
6,7-dihydro-1-benothiophen-4(5H)
Quantity
12.04 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
31.06 g
Type
reactant
Reaction Step Three
Quantity
87 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
72%

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[S:3](O[Si](C)(C)C)(=O)=O.C(N([CH2:18][CH3:19])CC)C.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1.[F-:41].C([N+]([CH2:55][CH2:56][CH2:57][CH3:58])(CCCC)CCCC)CCC.C([O:62][CH2:63]C)(=O)C>ClCCl.O>[F:41][CH:19]1[CH2:18][CH2:58][C:57]2[S:3][CH:2]=[CH:55][C:56]=2[C:63]1=[O:62] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
18.5 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
Step Two
Name
6,7-dihydro-1-benothiophen-4(5H)
Quantity
12.04 g
Type
reactant
Smiles
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
31.06 g
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Step Four
Name
Quantity
87 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature for 1 h10 min
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic extracts over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the resulting crude silylenol ether in anhydrous dimethylformamide (200 mL)
CUSTOM
Type
CUSTOM
Details
in a room temperature
STIRRING
Type
STIRRING
Details
Stir the reaction mixture at room temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer three times with ethyl acetate
WASH
Type
WASH
Details
wash the combined organic extracts successively with water (2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
0.1N HCl (2 times), dry the combined organic extracts over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the resultant crude material by medium pressure liquid chromatography
WASH
Type
WASH
Details
eluting with 0 to 20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1C(C2=C(SC=C2)CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.725 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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